3-Phenoxypropyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

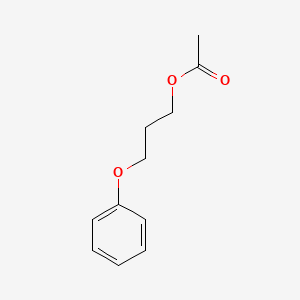

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXUFODEISZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenoxypropyl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Phenoxypropyl Acetate

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science. While not as extensively documented as its isomer, 3-phenylpropyl acetate, its unique combination of an ether linkage and an ester functional group presents distinct chemical characteristics and potential applications. This document synthesizes predicted data, established chemical principles, and information from its precursor, 3-phenoxy-1-propanol, to offer a robust scientific resource for laboratory professionals.

Molecular Identification and Structure

This compound is an organic compound characterized by a phenyl ether group linked via a propyl chain to an acetate ester. This structure imparts a combination of aromatic and aliphatic properties, influencing its solubility, reactivity, and potential biological interactions.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.23 g/mol [1]

-

CAS Number: A dedicated CAS number is not readily found in major chemical databases. The precursor alcohol, 3-Phenoxy-1-propanol, is registered under CAS Number 6180-61-6.[2]

The structural arrangement is critical for its chemical behavior. The electron-donating nature of the phenoxy group can influence the reactivity of the propyl chain, while the ester group serves as a key site for chemical transformations.

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is limited. The following properties are based on predictions and data from its precursor, 3-phenoxy-1-propanol.

| Property | Value (Predicted or from Precursor) | Source / Justification |

| Appearance | Colorless to pale yellow liquid | Inferred from precursor and similar esters.[3] |

| Boiling Point | > 85 °C | Predicted to be significantly higher than the precursor alcohol (3-phenoxy-1-propanol, b.p. 83-85 °C) due to increased molecular weight.[4] |

| Density | ~1.05 g/cm³ | Predicted to be slightly higher than the precursor alcohol (3-phenoxy-1-propanol, d=1.04 g/mL).[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate) | Typical for esters with significant hydrocarbon character.[3] |

| InChIKey | FZOXUFODEISZLN-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Acetylation of 3-Phenoxy-1-propanol

The most direct and reliable method for synthesizing this compound is the esterification of its corresponding alcohol, 3-phenoxy-1-propanol. The following protocol utilizes acetyl chloride, a highly reactive acetylating agent, ensuring a high-yield conversion.

Causality: Acetyl chloride is chosen over acetic acid for this laboratory-scale synthesis because it does not require a catalyst and the reaction goes to completion without the need to remove water, which is a byproduct in Fischer esterification. Pyridine acts as a nucleophilic catalyst and as a base to neutralize the HCl byproduct, preventing potential side reactions.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-phenoxy-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a syringe. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Aqueous Workup: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine. This removes pyridine hydrochloride, unreacted acid chloride, and residual salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

No experimental spectra are publicly available for this compound. The following data is predicted based on its chemical structure and analysis of analogous compounds.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

-

δ 7.30-7.25 (m, 2H): Aromatic protons (meta-H) of the phenoxy group.

-

δ 6.95-6.90 (m, 3H): Aromatic protons (ortho-H and para-H) of the phenoxy group.

-

δ 4.20 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the acetate oxygen (-CH₂-OAc).

-

δ 4.05 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the ether oxygen (PhO-CH₂-).

-

δ 2.15 (p, J=6.5 Hz, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

δ 2.05 (s, 3H): Methyl protons of the acetate group (-COCH₃).

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

-

δ 171.0: Carbonyl carbon of the ester (C=O).

-

δ 158.5: Aromatic quaternary carbon attached to the ether oxygen (C-OPh).

-

δ 129.5: Aromatic methine carbons (meta-C).

-

δ 121.0: Aromatic methine carbon (para-C).

-

δ 114.5: Aromatic methine carbons (ortho-C).

-

δ 66.5: Methylene carbon adjacent to the ether oxygen (PhO-CH₂-).

-

δ 62.0: Methylene carbon adjacent to the acetate oxygen (-CH₂-OAc).

-

δ 28.5: Central methylene carbon of the propyl chain.

-

δ 21.0: Methyl carbon of the acetate group.

Infrared (IR) Spectroscopy

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1740 cm⁻¹: Strong C=O stretch (ester carbonyl), a key diagnostic peak.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretches.

-

~1240 cm⁻¹: C-O stretch (ester).

-

~1170 cm⁻¹: C-O stretch (aryl ether).

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 194.

-

Key Fragments:

-

m/z = 134: Loss of acetic acid (M - 60).

-

m/z = 107: Phenoxyethyl fragment [C₆H₅OCH₂CH₂]⁺.

-

m/z = 94: Phenol fragment [C₆H₅OH]⁺• resulting from rearrangement.

-

m/z = 77: Phenyl fragment [C₆H₅]⁺.

-

m/z = 43: Acetyl fragment [CH₃CO]⁺ (often a base peak for acetates).

-

Chemical Reactivity and Stability

-

Ester Hydrolysis: The primary site of reactivity is the ester functional group. It is susceptible to hydrolysis under both acidic and basic conditions to yield 3-phenoxy-1-propanol and acetic acid (or its conjugate base). This reaction is a standard consideration in drug development for assessing the metabolic stability of ester-containing prodrugs.

-

Ether Stability: The phenyl ether linkage is chemically robust and generally stable to mild acidic and basic conditions, as well as common oxidizing and reducing agents. Cleavage typically requires harsh reagents such as strong protic acids (e.g., HBr) at elevated temperatures.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.

Potential Applications in Research and Development

While specific applications are not widely reported, the structure of this compound suggests its utility in several areas of chemical and pharmaceutical research:

-

Synthetic Building Block: It can serve as a bifunctional building block. The ester can be hydrolyzed to reveal a primary alcohol for further functionalization, or it can participate in transesterification reactions. The phenoxy moiety can be modified via electrophilic aromatic substitution if activating groups are present or used as a stable core structure.

-

Fragment-Based Drug Discovery: The molecule contains key pharmacophoric elements (aromatic ring, ether linkage, flexible alkyl chain) that are common in bioactive molecules. It could be used as a fragment in screening libraries for identifying new drug leads.

-

Prodrug Design: The ester group could be used as a cleavable promoiety in prodrug design to improve the pharmacokinetic properties (e.g., lipophilicity, membrane permeability) of a parent drug containing a hydroxyl group.

-

Materials Science: As an analogue of other phenoxy-containing compounds, it could be explored as a plasticizer, a solvent, or a monomer precursor for specialty polymers.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Prudent safety measures should be based on the properties of its precursor and general laboratory practice for organic esters.

-

Hazards: The precursor, 3-phenoxy-1-propanol, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar hazards should be assumed for the acetate derivative.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] [Note: This URL is a placeholder as the direct NIST link was not found, but the data is from the NIST database.]

-

ChemSynthesis. (n.d.). 3-phenoxy-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 3-phenoxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Phenoxypropyl Acetate (CAS No. 58883-98-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Phenoxypropyl acetate (CAS No. 58883-98-0), a distinct organic ester with potential applications in synthetic chemistry and materials science. This guide moves beyond a simple recitation of data, offering synthesized insights into its chemical identity, core physicochemical properties, validated synthesis protocols, and modern analytical characterization techniques. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists aiming to incorporate this molecule into their research and development workflows.

Chemical Identity and Nomenclature

This compound is an organic compound classified as both an aryl ether and a carboxylic acid ester. The presence of the flexible three-carbon propyl chain, the ether linkage, and the terminal acetate group imparts a unique combination of polarity and lipophilicity.

-

IUPAC Name: this compound

-

Molecular Weight: 194.23 g/mol [3]

-

Synonyms: 3-Phenoxy-1-propanol acetate[4]

Physicochemical Properties

The compound exists as a colorless oil at standard conditions.[1][5] Its properties are dictated by the interplay between the hydrophobic phenoxy group and the more polar acetate functionality. A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 58883-98-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [2][3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Colorless Oil | [1][5] |

| SMILES | CC(=O)OCCCOC1=CC=CC=C1 | [3] |

| InChI Key | FZOXUFODEISZLN-UHFFFAOYSA-N |

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of this compound is the esterification of its corresponding alcohol, 3-Phenoxy-1-propanol. This method is favored for its high yield and straightforward purification. An alternative one-pot method from phenolic esters has also been demonstrated in the literature.[1][5]

Primary Synthesis Route: Acetylation of 3-Phenoxy-1-propanol

The core of this synthesis is a nucleophilic acyl substitution reaction. The hydroxyl group of 3-Phenoxy-1-propanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a mild base, like pyridine or triethylamine, is crucial; it serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.

Caption: Synthesis of this compound via Esterification.

Step-by-Step Laboratory Protocol: Acetylation

This protocol is a representative procedure for laboratory synthesis.

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-Phenoxy-1-propanol (CAS 6180-61-6) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.5 equivalents of pyridine to the solution and cool the flask in an ice bath to 0 °C. The use of excess base ensures complete neutralization of the acid byproduct.

-

Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution. Maintaining a low temperature is critical to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by silica gel column chromatography to yield the final product, this compound, as a pure, colorless oil.[1][5]

Analytical Characterization

Ensuring the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Analytical Workflow for this compound Characterization.

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The expected spectral features are summarized in Table 2, based on published data.[1][5]

Table 2: Key Spectroscopic Data for this compound

| Technique | Parameter | Expected Chemical Shift / Signal (δ ppm or m/z) |

| ¹H-NMR | Aromatic Protons (Ar-H) | 7.33 (t, 2H), 6.93-6.99 (m, 1H), 6.93 (d, 2H) |

| Methylene (-OCH₂) | 4.31 (t, 2H) | |

| Methylene (-OCH₂CH₂ CH₂O-) | 4.07 (t, 2H) | |

| Methylene (-CH₂CH₂ CH₂O-) | 2.13-2.19 (m, 2H) | |

| Acetyl Methyl (-COCH₃) | 2.09 (s, 3H) | |

| ¹³C-NMR | Carbonyl (C=O) | 170.7 |

| Aromatic C-O | 158.2 | |

| Aromatic C-H | 129.1, 120.3, 113.9 | |

| Methylene (-OC H₂CH₂CH₂O-) | 63.6 | |

| Methylene (-OCH₂CH₂C H₂O-) | 60.9 | |

| Methylene (-OCH₂C H₂CH₂O-) | 28.1 | |

| Acetyl Methyl (-C OCH₃) | 20.4 | |

| MS (ESI) | [M-H]⁻ | m/z = 193.1 |

Data reported from analysis in CDCl₃ solvent.[1][5]

Chromatographic Methods

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for assessing the purity of this compound. Due to its volatility and thermal stability, it is well-suited for GC analysis. The NIST Chemistry WebBook contains gas chromatography data for this compound, which can serve as a reference.

Applications and Relevance in Research

While its direct application in drug development is not widely documented, this compound serves as a valuable building block in organic synthesis. The aryloxyalkyl ester motif is present in various functional molecules.[1][5] Its structure is related to that of 3-phenylpropyl acetate, a compound with known fragrance applications and investigated for potential therapeutic properties such as wound healing.[6] However, it is crucial to note that the phenoxy group (with an ether linkage) confers different chemical properties than a simple phenyl group, and any biological activity would need to be investigated independently for this specific molecule.

For drug development professionals, its primary relevance may be as a chemical intermediate or as a scaffold for creating libraries of related compounds for screening purposes.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Fire & Reactivity: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Hazardous decomposition products may include carbon monoxide and carbon dioxide.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

References

-

Ye, X., et al. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. Molecules, 23(7), 1715. Available at: [Link]

-

Scent & Flavor (2023). 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

Ye, X., et al. (2018). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31226, 3-Phenylpropyl acetate. Available at: [Link]

-

The Good Scents Company (2023). 3-phenyl propyl acetate. Available at: [Link]

-

Manjunath, S. et al. (2024). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

ChemBK (2024). 3-Phenylpropyl acetate (natural). Available at: [Link]

-

NIST (2025). This compound in the NIST Chemistry WebBook. Available at: [Link]

-

Canbeijia (2024). 3-Phenoxy-1-propanol acetate (CAS 58883-98-0). Available at: [Link]

-

NIST (2025). 3-Phenyl-1-propanol, acetate in the NIST Chemistry WebBook. Available at: [Link]

-

ChemSynthesis (2025). 3-phenoxy-1-propanol (CAS 6180-61-6). Available at: [Link]

-

PubChemLite (2025). 3-phenoxy-1-propanol (C9H12O2). Available at: [Link]

-

NIST (2025). 1-Propanol, 3-phenoxy- in the NIST Chemistry WebBook. Available at: [Link]

-

Cheméo (2024). Chemical Properties of 3-Phenyl-1-propanol, acetate (CAS 122-72-5). Available at: [Link]

Sources

- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. 58883-98-0|this compound|BLD Pharm [bldpharm.com]

- 5. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Phenoxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the molecular structure of 3-phenoxypropyl acetate, a significant chemical entity in various research and development sectors. Designed for professionals in the scientific community, this document synthesizes fundamental structural data with functional group analysis to offer a comprehensive understanding of this molecule.

Core Molecular Identity

This compound is an organic compound characterized by the presence of a phenoxy group, a propyl chain, and an acetate ester functionality. Its molecular identity is precisely defined by several key identifiers. The National Institute of Standards and Technology (NIST) WebBook provides authoritative data on this compound.[1]

The fundamental properties that define the molecular structure of this compound are summarized below.

| Identifier | Value | Source |

| Chemical Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.2271 g/mol | [1] |

| IUPAC Name | This compound | Inferred from structure |

| InChI | InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | [1] |

| InChIKey | FZOXUFODEISZLN-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)OCCCCOc1ccccc1 | Inferred from structure |

Structural Elucidation: A Functional Group Perspective

The molecular architecture of this compound is composed of three key functional groups that dictate its chemical behavior and potential applications. Understanding the interplay of these groups is crucial for its application in research and synthesis.

-

The Phenoxy Group: This aromatic ether moiety consists of a phenyl ring bonded to an oxygen atom. This group is largely responsible for the molecule's thermal stability and influences its solubility in organic solvents. The delocalized π-electron system of the phenyl ring can participate in various aromatic substitution reactions, although the ether linkage deactivates the ring compared to benzene.

-

The Propyl Linker: A three-carbon aliphatic chain connects the phenoxy and acetate groups. This flexible linker provides rotational freedom within the molecule, influencing its conformational landscape. The length and nature of this alkyl chain are critical in determining the molecule's physical properties, such as its boiling point and viscosity.

-

The Acetate Ester: The acetate group is a key functional feature, rendering the molecule susceptible to hydrolysis under both acidic and basic conditions to yield 3-phenoxy-1-propanol and acetic acid. The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents and biological macromolecules.

Caption: Ball-and-stick representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the methylene protons of the propyl chain, and the methyl protons of the acetate group. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide insights into the carbon framework of the molecule. Signals for the aromatic carbons, the three distinct carbons of the propyl chain, the carbonyl carbon of the ester, and the methyl carbon of the acetate group are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹), the C-O stretching of the ester and ether linkages, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Mass Spectrometry

In a mass spectrum, the molecular ion peak would be observed at m/z corresponding to the molecular weight of 194.23. Fragmentation patterns would likely involve the cleavage of the ester and ether bonds, leading to characteristic fragment ions.

Synthesis Methodology

The synthesis of this compound can be logically achieved through the esterification of 3-phenoxy-1-propanol with a suitable acetylating agent. This reaction is a standard procedure in organic synthesis.

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-phenoxy-1-propanol in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride or acetyl chloride to the solution. A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine or triethylamine) is often used to facilitate the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting alcohol.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of a molecule are a direct consequence of its structure. While a comprehensive experimental dataset for this compound is not widely published, its properties can be inferred from its structural components.

| Property | Predicted Value/Information | Justification |

| Appearance | Colorless to pale yellow liquid | Typical for similar aromatic esters |

| Boiling Point | Elevated | The molecular weight and polar ester and ether groups would lead to a higher boiling point than simpler alkanes. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The presence of the aromatic ring and alkyl chain provides nonpolar character, while the ester and ether oxygens allow for some polarity. |

| Density | Greater than 1 g/mL | The presence of oxygen atoms generally increases the density of organic compounds. |

Conclusion

The molecular structure of this compound, with its distinct phenoxy, propyl, and acetate moieties, defines its chemical identity and provides a framework for understanding its properties and reactivity. While detailed experimental data remains somewhat limited in the public domain, this guide provides a thorough overview based on established chemical principles and available authoritative data. This foundational knowledge is essential for professionals engaged in chemical synthesis, drug design, and materials science, enabling informed decisions in experimental design and application.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Phenoxypropyl Acetate from 3-Phenoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-phenoxypropyl acetate from its precursor, 3-phenoxy-1-propanol. The document delves into the fundamental principles of esterification, explores various catalytic systems, and presents a detailed, field-proven experimental protocol. By elucidating the causality behind experimental choices, this guide aims to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high yield and purity of the final product. The content is grounded in authoritative scientific literature, with in-text citations and a complete reference list for further exploration.

Introduction: The Significance of this compound

This compound is a valuable organic ester characterized by its pleasant floral and fruity aroma. This property makes it a significant component in the fragrance and flavor industries.[1][2] Beyond its sensory applications, its structural motif is of interest in medicinal chemistry and materials science. The synthesis of such esters from their corresponding alcohols is a fundamental transformation in organic chemistry, often serving as a model reaction for understanding reaction mechanisms and optimizing process conditions. This guide focuses on the acetylation of 3-phenoxy-1-propanol, a primary alcohol, to yield this compound.

The Chemistry of Esterification: A Mechanistic Perspective

The synthesis of this compound from 3-phenoxy-1-propanol is an esterification reaction. This process typically involves the reaction of the alcohol with an acetylating agent. While several methods exist, the use of acetic anhydride is a common and effective approach for primary alcohols.[3][4]

Choosing the Acetylating Agent:

-

Acetic Acid: While the direct reaction of a carboxylic acid with an alcohol (Fischer esterification) is a classic method, it is a reversible process.[5][6] To achieve high yields, the equilibrium must be shifted towards the product, often by using a large excess of one reactant or by removing the water byproduct.[6][7]

-

Acetyl Chloride: This reagent is highly reactive and can lead to rapid esterification. However, it is also corrosive, moisture-sensitive, and produces hydrochloric acid as a byproduct, which can be harsh on sensitive substrates.[8]

-

Acetic Anhydride: Acetic anhydride offers a good balance of reactivity and handling properties.[9] It is less reactive than acetyl chloride but generally more effective than acetic acid for achieving high conversions under milder conditions.[10][11] The byproduct, acetic acid, is less corrosive than HCl and can be easily removed during workup.

The Role of the Catalyst:

The acetylation of alcohols with acetic anhydride can be significantly accelerated by a catalyst. The choice of catalyst influences reaction conditions, selectivity, and overall efficiency.

-

Acid Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are traditional catalysts for esterification.[7] They work by protonating the carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Lewis Acids: A wide range of Lewis acids, such as metal triflates (e.g., Cu(OTf)₂), have been shown to be excellent catalysts for acetylation.[3][12] They function similarly by coordinating to the carbonyl oxygen.

-

Base Catalysts: Bases like pyridine or triethylamine can also catalyze the reaction. A particularly effective co-catalyst in base-mediated acetylations is 4-(dimethylamino)pyridine (DMAP).[3]

-

Mild, Heterogeneous, and Eco-friendly Catalysts: In recent years, there has been a drive towards developing more environmentally benign catalysts. Options include solid acids like expansive graphite, clays[13], and even mild bases like sodium bicarbonate.[3][4] Sodium bicarbonate offers the advantages of being inexpensive, non-toxic, and easy to handle.[3]

Reaction Mechanism: Base-Catalyzed Acetylation with Acetic Anhydride

The following diagram illustrates a plausible mechanism for the base-catalyzed acetylation of 3-phenoxy-1-propanol with acetic anhydride, using a generic base (B:).

Caption: Reaction mechanism for base-catalyzed acetylation.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound using acetic anhydride and a mild base catalyst, sodium bicarbonate. This approach is chosen for its efficiency, mild reaction conditions, and ease of workup.[3][4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3-Phenoxy-1-propanol | 152.19 | 10.0 g | 0.0657 | Starting material[14] |

| Acetic Anhydride | 102.09 | 8.2 g (7.6 mL) | 0.0803 | Acetylating agent, 1.2 equivalents |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 8.3 g | 0.0988 | Catalyst, 1.5 equivalents |

| Dichloromethane (DCM) | - | 100 mL | - | Solvent |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | For workup |

| Brine (Saturated NaCl Solution) | - | 50 mL | - | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |

Equipment:

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propanol (10.0 g, 0.0657 mol), dichloromethane (100 mL), and sodium bicarbonate (8.3 g, 0.0988 mol).

-

Addition of Acetylating Agent: While stirring the mixture, add acetic anhydride (8.2 g, 0.0803 mol) dropwise over a period of 10-15 minutes at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, add 50 mL of water to the flask and continue stirring for 10 minutes to quench any remaining acetic anhydride. Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer).

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove acetic acid) and 50 mL of brine.[7] During the bicarbonate wash, be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and wash it with a small amount of dichloromethane. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.

-

Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation. This compound has a boiling point of approximately 87 °C at 1 Torr.[15]

-

Characterization: Determine the yield of the purified product. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃[16] |

| Molecular Weight | 194.23 g/mol [17] |

| Appearance | Colorless liquid[15] |

| Boiling Point | ~244-245 °C at 760 mmHg[1] |

| Density | ~1.01 g/cm³ at 20 °C |

| Refractive Index | ~1.496 at 20 °C[15] |

Spectroscopic Data:

-

¹H NMR: The ¹H NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (in CDCl₃) would include signals for the aromatic protons, the three methylene groups of the propyl chain, and the methyl group of the acetate.

-

IR Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching bands will also be present.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

The reaction workup involving sodium bicarbonate will produce carbon dioxide gas. It is crucial to vent the separatory funnel frequently to avoid pressure buildup.

Conclusion

The synthesis of this compound from 3-phenoxy-1-propanol via acetylation with acetic anhydride is a robust and efficient transformation. The use of a mild catalyst like sodium bicarbonate provides an accessible and environmentally conscious method suitable for laboratory-scale preparations. By understanding the underlying chemical principles and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable ester in high yield and purity. This guide provides the necessary framework for the successful execution of this synthesis, grounded in established chemical literature and best practices.

References

-

Lugemwa, F. N., Shaikh, K., & Hochstedt, E. (2013). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Catalysts, 3(4), 954-965. [Link]

- Jin, T. S., et al. (2003). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2003(1), 40-41.

-

Lugemwa, F. N., Shaikh, K., & Hochstedt, E. (2013). (PDF) Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

Writing in Biology. (2018). Experimental Procedure for Esterification. Retrieved from [Link]

- Choudary, B. M., Sridhar, C., & Sastry, M. (2002). Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts. U.S. Patent No. 6,472,555 B2. Washington, DC: U.S.

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenylpropyl acetate. PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Phenylpropyl acetate. Retrieved from [Link]

- Unknown. (n.d.). Fischer Esterification.

-

Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. Education in Chemistry. Retrieved from [Link]

- Unknown. (n.d.). Why are acetyl chloride or acetic anhydride used instead class 12 chemistry CBSE.

-

Bendale, A. R. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction?. ResearchGate. Retrieved from [Link]

-

Quora. (2017). Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin?. Retrieved from [Link]

-

Clark, J. (2023). Reactions of Acid Anhydrides with Oxygen Compounds. Chemistry LibreTexts. Retrieved from [Link]

- Leandro, C. C. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181.

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-phenyl propyl acetate. Retrieved from [Link]

-

Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenoxy 1-propanol. PubChem Compound Database. Retrieved from [Link]

- Virnig, M. J., & Eian, G. L. (1998). Esterification of phenols. U.S. Patent No. 5,808,130 A. Washington, DC: U.S.

- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

-

Stevens, W. (1958). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. ResearchGate. Retrieved from [Link]

- Stojanova, M., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 45-54.

-

Flavor and Extract Manufacturers Association. (n.d.). 3-PHENYLPROPYL ACETATE. Retrieved from [Link]

- S, S., & G, G. (2018). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. JETIR, 5(8), 585-590.

Sources

- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cerritos.edu [cerritos.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Why are acetyl chloride or acetic anhydride used instead class 12 chemistry CBSE [vedantu.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ester synthesis by acylation [organic-chemistry.org]

- 13. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]

- 14. 3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. This compound [webbook.nist.gov]

- 17. This compound | 58883-98-0 [sigmaaldrich.com]

Spectroscopic data of 3-Phenoxypropyl acetate

An In-Depth Technical Guide to the Spectroscopic Signature of 3-Phenoxypropyl Acetate

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound (C₁₁H₁₄O₃). In the absence of extensive, publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework for the identification, characterization, and quality control of this compound. This guide includes predicted spectral data, detailed experimental protocols for data acquisition, and an expert interpretation of the spectral features, grounded in fundamental scientific principles.

Introduction and Molecular Structure

This compound is an organic ester characterized by a phenoxy group linked to an acetylated propyl chain via an ether bond. Its molecular formula is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[1] The unique combination of an aromatic ether, a flexible alkyl chain, and an ester functional group results in a distinct spectroscopic signature. Accurate interpretation of this signature is paramount for confirming the molecule's identity in synthesis reactions, isolating it from complex mixtures, and verifying its purity.

This guide provides the foundational knowledge for these tasks by detailing what a researcher should expect to observe during spectroscopic analysis.

Molecular Identity

| Property | Value | Source |

| IUPAC Name | This compound | NIST |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| InChIKey | FZOXUFODEISZLN-UHFFFAOYSA-N | [1] |

digraph "3_Phenoxypropyl_acetate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_ether [label="O", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O_ester1 [label="O", fontcolor="#EA4335"]; C10 [label="C"]; O_ester2 [label="O", fontcolor="#EA4335"]; C11 [label="C"];

// Invisible nodes for positioning hydrogens H1[label="H", pos="0.5,1.2!", pin=true]; H2[label="H", pos="1.6,1.2!", pin=true]; H3[label="H", pos="2.1,-0.3!", pin=true]; H4[label="H", pos="1.0,-1.5!", pin=true]; H5[label="H", pos="-0.1,-1.5!", pin=true]; H_C7_1 [label="H", pos="3.8,0.5!", pin=true]; H_C7_2 [label="H", pos="3.8,-0.5!", pin=true]; H_C8_1 [label="H", pos="4.9,1.2!", pin=true]; H_C8_2 [label="H", pos="4.9,0.2!", pin=true]; H_C9_1 [label="H", pos="6.0,0.5!", pin=true]; H_C9_2 [label="H", pos="6.0,-0.5!", pin=true]; H_C11_1 [label="H", pos="8.2,1.2!", pin=true]; H_C11_2 [label="H", pos="8.2,0.2!", pin=true]; H_C11_3 [label="H", pos="8.2,-0.8!", pin=true];

// Positions C1 [pos="0,0!"]; C2 [pos="1.1,0.7!"]; C3 [pos="1.6,-0.3!"]; C4 [pos="1.0,-1.0!"]; C5 [pos="0,-1.0!"]; C6 [pos="-0.5,0!"]; // Phenyl ring base O_ether [pos="2.7,0!"]; C7 [pos="3.8,0!"]; C8 [pos="4.9,0.7!"]; C9 [pos="6.0,0!"]; O_ester1 [pos="7.1,0!"]; C10 [pos="7.6,1.0!"]; O_ester2 [pos="7.1,2.0!"]; //This is wrong, should be double bonded to C10 C11 [pos="8.2,0.5!"];

// Re-positioning for correct ester structure C10 [pos="8.2,0!"]; O_ester2 [label="O", pos="8.2,-1.0!", fontcolor="#EA4335"]; C11 [pos="9.3,0.5!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C3 -- O_ether; O_ether -- C7; C7 -- C8; C8 -- C9; C9 -- O_ester1; O_ester1 -- C10; C10 -- O_ester2 [style=double, len=0.8]; C10 -- C11;

// Benzene ring double bonds (simple lines for clarity in neato) edge [style=double, len=1.2]; C1 -- C2; C3 -- C4; C5 -- C1;

// Add labels for key positions label_c9 [label="α", pos="5.7, -0.5!", fontsize=9, fontcolor="#4285F4"]; label_c8 [label="β", pos="4.6, 1.2!", fontsize=9, fontcolor="#4285F4"]; label_c7 [label="γ", pos="3.5, -0.5!", fontsize=9, fontcolor="#4285F4"];

}

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the three methylene groups of the propyl chain, and the methyl group of the acetate moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |

| 7.35 – 7.25 | m | 2H | Ar-H (meta) | Aromatic protons deshielded by the ring current. The ortho and para protons are shifted slightly due to the electron-donating ether group. |

| 7.00 – 6.90 | m | 3H | Ar-H (ortho, para) | Electron-donating nature of the ether oxygen shields the ortho and para positions, shifting them upfield relative to the meta protons. |

| 4.25 | t | 2H | -O-CH₂ - (α) | Adjacent to the electron-withdrawing ester oxygen, these protons are the most deshielded of the alkyl chain. The triplet arises from coupling to the adjacent β-CH₂ group. |

| 4.05 | t | 2H | Ph-O-CH₂ - (γ) | Deshielded by the adjacent ether oxygen. The triplet is due to coupling with the β-CH₂ group. |

| 2.15 | p | 2H | -CH₂-CH₂ -CH₂- (β) | This central methylene group is coupled to two other methylene groups (α and γ), resulting in a more complex multiplet, predicted here as a pentet/quintet (p). |

| 2.08 | s | 3H | -C(=O)-CH₃ | These protons are on a methyl group adjacent to a carbonyl, with no adjacent protons to couple with, resulting in a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton counts.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Due to symmetry in the phenyl group, fewer than 11 signals are expected.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |

| 171.0 | C =O | The carbonyl carbon of the ester is highly deshielded and appears far downfield. |

| 158.5 | Ar-C -O (ipso) | The aromatic carbon directly attached to the ether oxygen is significantly influenced by the oxygen's electronegativity. |

| 129.5 | Ar-C H (meta) | Aromatic carbons in the meta position. |

| 121.0 | Ar-C H (para) | The para carbon is shielded relative to the meta position due to the resonance effect of the ether oxygen. |

| 114.5 | Ar-C H (ortho) | The ortho carbons are the most shielded aromatic carbons due to the strong electron-donating effect of the ether. |

| 65.9 | Ph-O-C H₂- (γ) | The carbon atom directly bonded to the phenoxy oxygen. |

| 63.8 | -O-C H₂- (α) | The carbon atom directly bonded to the acetate oxygen. |

| 28.5 | -CH₂-C H₂-CH₂- (β) | The central alkyl carbon, least affected by the electronegative oxygen atoms. |

| 21.1 | -C(=O)-C H₃ | The methyl carbon of the acetate group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments). Proton decoupling is crucial as it collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation and standard corrections. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3070-3030 | Medium | C-H stretch | Aromatic C-H |

| 2960-2880 | Medium | C-H stretch | Aliphatic C-H (propyl, methyl) |

| 1735 | Strong | C=O stretch | Ester Carbonyl |

| 1600, 1495 | Medium-Strong | C=C stretch | Aromatic Ring |

| 1240 | Strong | C-O stretch | Ester (acyl-oxygen) |

| 1170 | Medium | C-O stretch | Aryl Ether |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that removes atmospheric (CO₂, H₂O) and instrument-related signals from the final spectrum.

-

Sample Scan: Place the sample on the crystal and acquire the spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which acts as a molecular fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass/Charge) | Predicted Relative Intensity | Ion Identity | Causality Behind Prediction |

| 194 | Low | [M]⁺ | The molecular ion peak, representing the intact molecule with one electron removed. May be weak due to facile fragmentation. |

| 134 | Medium | [M - CH₃COOH]⁺ | Loss of a neutral acetic acid molecule (60 Da) via a rearrangement, a common pathway for acetate esters. |

| 107 | High | [C₇H₇O]⁺ | Cleavage of the propyl chain at the β-γ bond, resulting in a stable phenoxymethyl cation. |

| 94 | High (Base Peak) | [C₆H₅OH]⁺ | McLafferty-type rearrangement followed by cleavage, leading to the formation of a stable phenol radical cation. This is often the most abundant fragment. |

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the ether bond. |

| 43 | High | [CH₃CO]⁺ | The acylium ion, a very common and stable fragment from acetate esters. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. The GC separates the sample from impurities before it enters the MS.

-

GC Parameters:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to libraries.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. The key identifying features include: the characteristic ester carbonyl stretch near 1735 cm⁻¹ in the IR spectrum; the molecular ion peak at m/z 194 and the phenol base peak at m/z 94 in the mass spectrum; and the unique set of aromatic and aliphatic signals in the ¹H and ¹³C NMR spectra, most notably the three distinct methylene group signals and the downfield acetate methyl singlet. This guide provides a predictive but scientifically grounded framework to assist researchers in the unequivocal identification and characterization of this compound.

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Navigating Chemical Nuances: A Technical Examination of 3-Phenoxypropyl Acetate and its Isomer, 3-Phenylpropyl Acetate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, precision in identifying and characterizing molecular structures is paramount. A single misplaced atom can drastically alter the physical, chemical, and biological properties of a compound. This guide addresses the physical characteristics of 3-phenoxypropyl acetate, a compound for which publicly available data is surprisingly scarce. In the course of this investigation, a similarly named yet structurally distinct isomer, 3-phenylpropyl acetate, emerged as a compound with a wealth of documented properties.

This technical guide will first present the limited available data for this compound. Subsequently, for illustrative and comparative purposes, a comprehensive overview of the physical and chemical characteristics of 3-phenylpropyl acetate will be provided. This comparative approach underscores the critical importance of precise nomenclature in scientific endeavors.

Part 1: this compound: An Enigma in the Data Landscape

Despite extensive searches across various chemical databases and scientific literature, detailed information regarding the physical characteristics of this compound is sparse. The National Institute of Standards and Technology (NIST) provides foundational molecular data, which is presented below.

Molecular Identity

The fundamental identification of this compound is established by its molecular formula and weight.

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.2271 g/mol [1]

-

IUPAC Standard InChI: InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]

-

IUPAC Standard InChIKey: FZOXUFODEISZLN-UHFFFAOYSA-N[1]

Part 2: 3-Phenylpropyl Acetate: A Well-Characterized Isomer

In stark contrast to its phenoxy counterpart, 3-phenylpropyl acetate is a well-documented compound with extensive data available regarding its physical properties, safety, applications, and spectroscopic profile. The following sections provide a detailed technical overview of this isomer.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3-phenylpropyl acetate are summarized in the table below, providing a comprehensive overview for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 122-72-5 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [3][4][5][6] |

| Molecular Weight | 178.23 g/mol | [3][4][5][7] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Odor | Floral, spicy, reminiscent of phenylpropyl alcohol | [8] |

| Boiling Point | 244-245 °C | [8][9] |

| Melting Point | -60 °C | [9] |

| Density | 1.012 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.496 | [8][9] |

| Solubility | Insoluble in water; soluble in oils and miscible in ethanol.[6][9] | |

| Vapor Pressure | <0.01 hPa at 20 °C | [4] |

Safety and Handling

Understanding the safety profile of a chemical is crucial for its proper handling and use in a research or industrial setting.

While not classified as a primary hazard, standard laboratory safety protocols, including the use of personal protective equipment, are recommended when handling 3-phenylpropyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds.

¹H NMR Spectroscopy: A proton NMR spectrum of 3-phenylpropyl acetate in CDCl₃ would exhibit characteristic peaks corresponding to the different proton environments in the molecule. Based on available data, the expected shifts are:

-

~7.2 ppm (m, 5H): Aromatic protons of the phenyl group.

-

~4.0 ppm (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

~2.6 ppm (t, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).

-

~2.0 ppm (s, 3H): Methyl protons of the acetate group (-O-C(=O)-CH₃).

-

~1.9 ppm (m, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

Mass Spectrometry: The electron ionization (EI) mass spectrum of 3-phenylpropyl acetate shows characteristic fragmentation patterns that can be used for its identification.[7]

Synthesis and Applications

Synthesis: 3-Phenylpropyl acetate is typically synthesized by the acetylation of 3-phenylpropanol. A common laboratory-scale procedure involves the reaction of 3-phenylpropanol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst. One documented method utilizes Ph₃P/Br₂/NH₄OAc for the conversion of 3-phenylpropanol to 3-phenylpropyl acetate.

Experimental Protocol: Synthesis via Acetylation of 3-Phenylpropanol This is a generalized protocol based on common organic synthesis techniques and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup: To a solution of 3-phenylpropanol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether), add an equimolar amount of an acetylating agent (e.g., acetic anhydride) and a catalytic amount of a base (e.g., pyridine or triethylamine).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis workflow for 3-phenylpropyl acetate.

Applications: 3-Phenylpropyl acetate is widely used in the fragrance and flavor industries due to its pleasant floral and spicy aroma.[8] It serves as a modifier in various perfume compositions, including hyacinth, rose, and lilac bases.[8] In the flavor industry, it is used in spice, fruit, and honey flavorings.

Recent research has also explored its potential therapeutic applications. A study demonstrated that 3-phenylpropyl acetate can promote wound healing by accelerating tissue repair, stimulating collagen production, and reducing microbial load. This suggests that its utility may extend beyond its traditional use in consumer products into the realm of drug development and wound care.

Conclusion

This technical guide highlights a significant disparity in the available scientific data between two closely related isomers: this compound and 3-phenylpropyl acetate. While the former remains largely uncharacterized in the public domain, the latter is a well-documented compound with a broad range of applications. This underscores the critical importance of precise chemical nomenclature and the need for comprehensive characterization of all synthesized compounds to build a robust and reliable body of scientific knowledge. For researchers and developers, this case serves as a reminder to diligently verify the identity and properties of the specific chemical entities they are working with.

References

-

SIELC Technologies. 3-Phenylpropyl acetate. [Link]

-

ChemBK. 3-Phenylpropyl acetate (natural). [Link]

-

LookChem. 3-Phenylpropyl acetate (CAS 122-72-5): Odor profile, Properties, & IFRA compliance. [Link]

-

FooDB. Showing Compound 3-Phenylpropyl acetate (FDB011417). [Link]

-

PlantaeDB. 3-Phenylpropyl acetate - Chemical Compound. [Link]

-

PubChem. 3-Phenylpropyl acetate | C11H14O2 | CID 31226. [Link]

-

The Good Scents Company. 3-phenyl propyl acetate, 122-72-5. [Link]

- Hanumesh, P., Mundugaru, R., Amita, K., Prashantha, K., & Rangappa, S. (2023). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.

-

NIST. This compound. [Link]

- Hanumesh, P., Mundugaru, R., Amita, K., Prashantha, K., & Rangappa, S. (2023). Biological assessment of 3-phenylpropyl acetate as a wound healing agent. Future Journal of Pharmaceutical Sciences, 9(1), 1-10.

-

NIST. This compound. [Link]

Sources

- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]

- 4. Showing Compound 3-Phenylpropyl acetate (FDB011417) - FooDB [foodb.ca]

- 5. biosynth.com [biosynth.com]

- 6. plantaedb.com [plantaedb.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386) [hmdb.ca]

- 8. scbt.com [scbt.com]

- 9. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]

A Technical Guide to the Versatile Chemistry of Aryl Alkyl Esters: Exploring the Untapped Potential of 3-Phenoxypropyl Acetate and its Analogs in Organic Synthesis

This guide delves into the chemical versatility of aryl alkyl esters, a class of compounds primarily recognized for their applications in the fragrance and flavor industries. While the specific compound "3-phenoxypropyl acetate" is not extensively documented in publicly available literature, this guide will use its close structural analogs, 3-phenylpropyl acetate and 2-phenoxyethyl propionate, as exemplary models to explore the broader potential of this chemical family in advanced organic synthesis. We will move beyond their olfactory properties to uncover their promise as protecting groups, synthetic intermediates, and specialized solvents, offering a forward-looking perspective for researchers and drug development professionals.

Physicochemical Characteristics: A Foundation for Application

A thorough understanding of the physicochemical properties of these esters is fundamental to unlocking their potential in organic chemistry. The following table summarizes key data for 3-phenylpropyl acetate and 2-phenoxyethyl propionate, providing a baseline for predicting their behavior in various reaction conditions.

| Property | 3-Phenylpropyl Acetate | 2-Phenoxyethyl Propionate |

| CAS Number | 122-72-5[1] | 23495-12-7[2][3] |

| Molecular Formula | C₁₁H₁₄O₂[1][4] | C₁₁H₁₄O₃[2][5] |

| Molecular Weight | 178.23 g/mol [1][4] | 194.23 g/mol [2][5] |

| Appearance | Colorless liquid[4][6] | Clear, colorless liquid[2][5] |

| Odor | Floral, spicy[4] | Sweet, floral, fruity[2] |

| Boiling Point | 244-245 °C at 760 mmHg[4] | 262 °C[2] |

| Flash Point | >100 °C[7] | 104 °C[2] |

| Solubility | Insoluble in water; soluble in oils[4][6] | Insoluble in water; soluble in most organic solvents[5] |

| Density | ~1.01 g/cm³ at 20 °C[8] | ~1.080 g/cm³[5] |

| Refractive Index | ~1.496 at 20 °C[6] | ~1.4970-1.5010 at 20 °C[5] |

Synthesis of Aryl Alkyl Esters: A General Protocol

The most straightforward and common method for the synthesis of aryl alkyl esters is the esterification of the corresponding aryl alkanol with an appropriate carboxylic acid or its derivative. A general workflow for this transformation is presented below.

Caption: General workflow for the synthesis of aryl alkyl esters.

Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Acetate

This protocol is based on the acetylation of 3-phenylpropanol.

Materials:

-

3-Phenylpropanol

-

Acetic anhydride

-

Pyridine (or a non-nucleophilic base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-phenylpropanol in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-phenylpropyl acetate.

Established Applications: The Fragrance and Flavor Industry

The primary commercial application of compounds like 3-phenylpropyl acetate and 2-phenoxyethyl propionate lies in the fragrance and flavor industries.[2][4][9] 3-Phenylpropyl acetate is valued for its warm, floral, and honey-like scent and is used to build middle notes in fine perfumes.[1] It also serves as a fragrance modifier in soaps, shampoos, and other personal care products.[1] In the flavor industry, it imparts fruity and honey nuances to food and beverages.[1] Similarly, 2-phenoxyethyl propionate is used as a blending agent and fixative in perfumery, offering a smooth fruity-floral balance.[2] Its stability makes it suitable for use in home and fabric care products like detergents and air fresheners.[2]

Potential Applications in Organic Synthesis: A New Frontier

Beyond their sensory properties, the chemical structure of aryl alkyl esters presents several opportunities for their application in broader organic synthesis.

a) As Protecting Groups for Carboxylic Acids

The aryl alkyl moiety can be envisioned as a novel protecting group for carboxylic acids. The stability of the ester bond under various conditions, coupled with specific deprotection strategies, makes this an attractive area for exploration.

Caption: Concept of using aryl alkyl groups as protecting groups for carboxylic acids.

Advantages of Aryl Alkyl Protecting Groups:

-

Stability: The ester linkage is stable to a range of reaction conditions, including mildly acidic and basic environments, and many redox reactions.

-

Tunable Properties: The electronic and steric properties of the aryl group can be modified to fine-tune the stability and reactivity of the protecting group.

-

Orthogonal Deprotection: The presence of the aryl group allows for deprotection strategies that are orthogonal to other common protecting groups. For instance, hydrogenolysis (for phenylalkyl groups) could be employed.

b) As Versatile Synthetic Intermediates

The inherent functionalities of aryl alkyl esters—the ester group and the aromatic ring—can be independently or sequentially modified to generate a diverse array of new molecules.

Caption: Potential reaction pathways for the modification of aryl alkyl esters.

Synthetic Transformations:

-

Hydrolysis/Reduction of the Ester: Basic or acidic hydrolysis regenerates the corresponding aryl alkanol, which can then be used in subsequent synthetic steps. Alternatively, reduction with a strong reducing agent like lithium aluminum hydride also yields the aryl alkanol.

-

Electrophilic Aromatic Substitution: The phenyl or phenoxy ring is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. This allows for the introduction of a wide range of functional groups onto the aromatic nucleus.

-

Cross-Coupling Reactions: Following the introduction of a suitable functional group (e.g., a halide) onto the aromatic ring, a plethora of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

c) As Specialized Solvents and Coalescing Agents

The properties of compounds like 2-phenoxyethyl propionate, such as a high boiling point, low volatility, and good solvency for a wide range of resins, suggest their potential use as specialized solvents or coalescing agents in organic reactions and polymer chemistry.[5] Their unique structure, combining polar (ester, ether) and nonpolar (aromatic ring, alkyl chain) moieties, could be advantageous for reactions requiring specific solubility profiles or for facilitating the formation of uniform polymer films.

Conclusion and Future Outlook

While this compound and its analogs have established a firm niche in the fragrance and flavor industries, their potential in mainstream organic synthesis remains largely untapped. This guide has aimed to illuminate the possibilities, from their application as novel protecting groups to their use as versatile synthetic building blocks and specialized solvents. The accessibility of their starting materials and their straightforward synthesis make them attractive candidates for further investigation. It is our hope that this technical overview will inspire researchers and drug development professionals to explore the rich and varied chemistry that this class of compounds has to offer, paving the way for new synthetic methodologies and the discovery of novel molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31226, 3-Phenylpropyl acetate. Retrieved from [Link].

- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 3-phenylpropyl acetate. Food and Chemical Toxicology, 50 Suppl 2, S457-S461.

-

Good Scents Company (n.d.). 3-phenyl propyl acetate. Retrieved from [Link].

- RIFM (2022). RIFM fragrance ingredient safety assessment, 3-phenylpropyl acetate, CAS Registry Number 122-72-5. Food and Chemical Toxicology, 162, 112855.

-

Tradeindia (n.d.). Phenoxy Ethyl Propionate - C11H14O3, CAS No - 23495-12-7. Retrieved from [Link].

-

ResearchGate (n.d.). Fragrance material review on 3-phenylpropyl acetate. Retrieved from [Link].

-

SIELC Technologies (n.d.). Phenoxyethyl propionate. Retrieved from [Link].

-

Good Scents Company (n.d.). 3-phenyl propyl acetate. Retrieved from [Link].

-

Perflavory (n.d.). phenoxyethyl propionate, 23495-12-7. Retrieved from [Link].

-

Good Scents Company (n.d.). phenoxyethyl propionate. Retrieved from [Link].

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme.

-

Human Metabolome Database (2012). Showing metabocard for 3-Phenylpropyl acetate (HMDB0033386). Retrieved from [Link].

-

ChemBK (2024). 3-Phenylpropyl acetate (natural). Retrieved from [Link].

-

SIELC Technologies (2018). 3-Phenylpropyl acetate. Retrieved from [Link].

-

Flavor Extract Manufacturers Association (FEMA) (n.d.). 3-PHENYLPROPYL ACETATE. Retrieved from [Link].

-

PubChemLite (n.d.). 3-phenylpropyl acetate (C11H14O2). Retrieved from [Link].

-

SynArchive (n.d.). Protecting Groups List. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 118456505, 3-Phenylpropyl homovanillate. Retrieved from [Link].

-

FooDB (2010). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link].

-

Ruhr-Universität Bochum (2021). Catalytic cross-coupling reactions. Retrieved from [Link].

Sources

- 1. scent.vn [scent.vn]

- 2. Phenoxyethyl Propionate – Fruity Floral Fixative For Perfumes | Chemicalbull [chemicalbull.com]